![molecular formula C7H4FNO3S2 B2806073 6-Fluorosulfonyloxy-1,2-benzothiazole CAS No. 2411224-33-2](/img/structure/B2806073.png)
6-Fluorosulfonyloxy-1,2-benzothiazole
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 6-Fluorosulfonyloxy-1,2-benzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 6-Fluorosulfonyloxy-1,2-benzothiazole consists of a benzothiazole ring with a fluorosulfonyloxy group attached. The molecule has a molecular weight of 233.23. The exact mass and monoisotopic mass are 232.96166350 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluorosulfonyloxy-1,2-benzothiazole include a molecular weight of 233.23. The compound has a topological polar surface area of 92.9, a heavy atom count of 14, and a rotatable bond count of 2 . The compound also exhibits fluorescence properties .Safety and Hazards
Future Directions
Benzothiazole derivatives, including 6-Fluorosulfonyloxy-1,2-benzothiazole, continue to attract attention due to their potential activity against several infections . Future research may focus on the development of synthetic processes for these compounds, as well as exploring their potential as therapeutic agents .
properties
IUPAC Name |
6-fluorosulfonyloxy-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S2/c8-14(10,11)12-6-2-1-5-4-9-13-7(5)3-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMXGDPBONQGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)F)SN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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